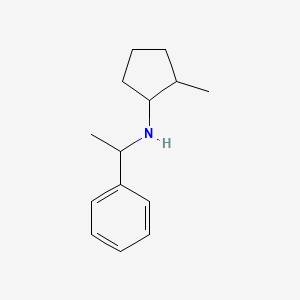

2-methyl-N-(1-phenylethyl)cyclopentan-1-amine

Description

Chemical Structure and Synthesis 2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine (CAS: Not explicitly provided; structurally related to compounds in and ) is a cyclopentane-based secondary amine featuring a 2-methyl substituent on the cyclopentane ring and an N-(1-phenylethyl) group. It is synthesized via reductive amination of 2-methylcyclopentanone with (S)- or (R)-1-phenylethylamine in the presence of TsOH (p-toluenesulfonic acid), yielding enantiomers (1S,2R)- and (1R,2S)- with modest yields (33–36%) .

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-methyl-N-(1-phenylethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C14H21N/c1-11-7-6-10-14(11)15-12(2)13-8-4-3-5-9-13/h3-5,8-9,11-12,14-15H,6-7,10H2,1-2H3 |

InChI Key |

PQQUQFYXUGPQNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with methylamine and phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Scientific Research Applications

2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound can be used in studies involving amine receptors and their interactions with different ligands.

Medicine: Research involving this compound may focus on its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: It can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as amine receptors. The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₁₄H₂₁N

- Molecular Weight : ~204.18 g/mol (calculated) .

- Spectroscopic Data : ¹H NMR (CDCl₃) reveals characteristic signals for the cyclopentane methyl group (δ ~1.2 ppm), aromatic protons (δ ~7.3 ppm), and the chiral N-(1-phenylethyl) moiety .

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (1S,2R)- and (1R,2S)- Configurations

The target compound exists as enantiomers (18a and 23a in ), differing in stereochemistry. Both enantiomers share identical molecular weights and spectroscopic profiles but exhibit divergent synthetic yields (36% vs. 33%), suggesting stereochemical influences on reaction efficiency .

Cyclopentane vs. Cyclohexane Derivatives

Substituent Variations on the Amine Group

- Substituent Effects: Benzyl vs. Phenylethyl: The benzyl group () increases aromaticity but reduces steric bulk compared to the phenylethyl group.

Alkyl Chain Length and Branching

- Chain Length : Longer alkyl chains (e.g., octan-1-amine in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Research Findings and Functional Insights

- Stereochemical Sensitivity : Enantiomers of N-(1-phenylethyl)amines (e.g., 18a vs. 23a) show divergent synthetic yields, highlighting the role of chirality in reaction pathways .

- Thermodynamic Stability : Cyclohexane derivatives (e.g., 11-R/S) may exhibit higher stability due to reduced ring strain compared to cyclopentane analogs .

Biological Activity

2-Methyl-N-(1-phenylethyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-(1-phenylethyl)cyclopentan-1-amine features a cyclopentane ring substituted with a methyl group and an N-(1-phenylethyl) moiety. This unique structure may contribute to its biological properties, particularly in the context of receptor interactions and enzyme inhibition.

Biological Activities

The biological activities of 2-methyl-N-(1-phenylethyl)cyclopentan-1-amine have been explored in various studies. Key findings include:

1. Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant effects through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine. The cyclopentane structure may enhance binding affinity to specific receptors involved in mood regulation.

2. Analgesic Effects

Preliminary studies suggest that 2-methyl-N-(1-phenylethyl)cyclopentan-1-amine may possess analgesic properties, potentially acting on opioid receptors or other pain pathways. This aligns with findings from related compounds that demonstrate significant pain relief in animal models.

3. Antimicrobial Activity

There is emerging evidence that this compound may exhibit antimicrobial properties. Similar amine derivatives have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of 2-methyl-N-(1-phenylethyl)cyclopentan-1-amine:

- Study A : In vivo experiments demonstrated that administration of the compound significantly reduced depressive-like behaviors in mice, as measured by the forced swim test.

- Study B : Analgesic efficacy was assessed using the formalin test, where treated animals showed a marked decrease in pain response compared to controls.

The mechanisms underlying the biological activity of 2-methyl-N-(1-phenylethyl)cyclopentan-1-amine likely involve:

- Receptor Binding : Interaction with serotonin and norepinephrine transporters may explain its antidepressant effects.

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes could account for its analgesic properties.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin/Norepinephrine modulation | Study A |

| Analgesic | COX inhibition | Study B |

| Antimicrobial | Bacterial growth inhibition | Emerging Evidence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.